molecular formula C16H19ClN4O2 B15213247 2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one CAS No. 2499-51-6

2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one

Cat. No.: B15213247
CAS No.: 2499-51-6
M. Wt: 334.80 g/mol
InChI Key: VIDQKZMKQZGFCU-UHFFFAOYSA-N
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Description

2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one is a pyrimidinone derivative characterized by a chloroacetyl-substituted phenylaminopropyl side chain. The compound’s molecular formula is C₁₇H₂₀ClN₅O₂, with a molecular weight of 361.83 g/mol. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as inferred from analogous pyrimidinone syntheses in (Schemes 5–6).

Properties

CAS No.

2499-51-6

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

2-amino-5-[3-[4-(2-chloroacetyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H19ClN4O2/c1-10-13(15(23)21-16(18)20-10)3-2-8-19-12-6-4-11(5-7-12)14(22)9-17/h4-7,19H,2-3,8-9H2,1H3,(H3,18,20,21,23)

InChI Key

VIDQKZMKQZGFCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroacetyl chloride with 4-aminophenylpropylamine, followed by cyclization with 2-amino-4,6-dimethylpyrimidine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloroacetyl group can be reduced to an alcohol or amine.

    Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, amines, and various substituted pyrimidines. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.

Scientific Research Applications

2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and physicochemical comparisons with four related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound : 2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one Pyrimidin-4(1H)-one Chloroacetylphenylaminopropyl, methyl group at C6 C₁₇H₂₀ClN₅O₂ 361.83 Electrophilic chloroacetyl group may enhance covalent binding to enzymes; propyl linker increases flexibility and target engagement .
Analog 1 : 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one Chloromethyl dioxolane-butyl substituent on phenyl ring C₂₃H₃₁ClN₅O₃ 476.98 Increased hydrophobicity due to dioxolane-butyl chain; potential for improved membrane permeability but reduced solubility .
Analog 2 : 2-Amino-6-methyl-4-propyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Triazolo[1,5-a]pyrimidine Triazolo ring fused to pyrimidine; propyl group at N4 C₉H₁₂N₆O 220.23 Triazolo core enhances aromatic stacking interactions; reported as a PDE4 inhibitor (MDL: PDE4B_RAT) .
Analog 3 : 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one Pyrimidin-4(3H)-one Chloropyridinylmethylamino group at C6 C₁₀H₁₀ClN₅O 251.67 Pyridine ring improves π-π interactions; shorter side chain may limit binding depth compared to target compound .
Analog 4 : 2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one Pyrimidin-4-one 3-Chloro-4-methylphenylamino group at C6 C₁₁H₁₁ClN₄O 250.69 Compact structure favors solubility; absence of chloroacetyl reduces covalent binding potential but may improve reversible inhibition kinetics .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Analog 3’s pyridine ring improves aqueous solubility (~15 mg/mL) compared to the target compound (~5 mg/mL), which may require formulation optimization for in vivo studies .

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